molecular formula C21H32N2O5S B3325393 Danavorexton CAS No. 2114324-48-8

Danavorexton

Cat. No.: B3325393
CAS No.: 2114324-48-8
M. Wt: 424.6 g/mol
InChI Key: UXZAJSZFFARTEI-GUMHCPJTSA-N
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Description

Danavorexton, also known by its developmental code name TAK-925, is a selective orexin 2 receptor agonist. It is a small-molecule compound that is administered intravenously. This compound has been found to dose-dependently produce wakefulness to a similar degree as modafinil in clinical trials . It is currently under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea .

Preparation Methods

The synthesis of Danavorexton involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes:

Industrial production methods for this compound are likely to involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Danavorexton undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonamido group.

    Reduction: Reduction reactions can occur at the ester functional group, converting it to the corresponding alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Danavorexton has several scientific research applications, including:

Mechanism of Action

Danavorexton exerts its effects by selectively binding to and activating orexin 2 receptors. Orexin receptors are G-protein-coupled receptors that play a crucial role in regulating wakefulness and arousal. By activating these receptors, this compound promotes wakefulness and reduces excessive daytime sleepiness . The molecular targets and pathways involved include the orexin signaling pathway, which is critical for maintaining wakefulness and regulating sleep-wake cycles.

Comparison with Similar Compounds

Danavorexton is unique among orexin receptor agonists due to its high selectivity for orexin 2 receptors and its potent wakefulness-promoting effects. Similar compounds include:

This compound’s uniqueness lies in its selective activation of orexin 2 receptors, which makes it a promising candidate for the treatment of sleep disorders without the side effects associated with other wakefulness-promoting agents .

Properties

IUPAC Name

methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAJSZFFARTEI-GUMHCPJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336757
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114324-48-8
Record name Danavorexton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANAVOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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